Superior Lipophilicity (LogP 1.4 vs. 1.2) Enhances Predicted Membrane Permeability Over the 4-Isomer
The target compound exhibits a computed XLogP3 value of 1.4 , which is 0.2 units higher than the 4-position regioisomer (2-(1-isopropylpiperidin-4-yl)ethanamine, CAS 132740-59-1) that has an XLogP3 of 1.2 . Both compounds share the same molecular weight (170.3 g/mol), formula (C10H22N2), and number of rotatable bonds (3). This difference, while modest, is consistent across prediction algorithms and indicates a greater affinity for lipid environments, suggesting that the 2-substituted analog may exhibit higher passive membrane permeability—a critical factor in optimizing oral bioavailability and CNS penetration .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | 2-(1-Isopropylpiperidin-4-yl)ethanamine (CAS 132740-59-1): 1.2 |
| Quantified Difference | Target XLogP3 is 0.2 units higher (approximately 17% increase) |
| Conditions | Computational prediction (XLogP3-AA) using the same algorithm across sources; values represent the octanol-water partition coefficient at physiological pH |
Why This Matters
A higher LogP value, even within a narrow range, can significantly influence a compound's ability to cross cell membranes, directly impacting in vivo efficacy and oral absorption profiles during lead optimization.
